molecular formula C14H13FO2 B1213948 2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane CAS No. 132194-67-3

2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane

Cat. No.: B1213948
CAS No.: 132194-67-3
M. Wt: 232.25 g/mol
InChI Key: XLYJIHWARONOSE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of CRE 10904 involves the reaction of p-fluorophenol with o-hydroxyphenyl-ethane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified using high-performance liquid chromatography to ensure its purity and efficacy .

Chemical Reactions Analysis

CRE 10904 undergoes several types of chemical reactions, including:

    Oxidation: CRE 10904 can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: CRE 10904 can undergo substitution reactions, particularly involving the fluorine atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically sulfo-conjugated or glucurono-conjugated metabolites .

Scientific Research Applications

Mechanism of Action

CRE 10904 exerts its effects primarily through in vivo sulfation. The compound is rapidly sulfo-conjugated in dogs and rats, leading to the formation of its active metabolite, CRE 11296. This metabolite is a potent inhibitor of the sodium-potassium-chloride cotransport system, which plays a crucial role in regulating blood pressure and fluid balance. Additionally, CRE 11296 inhibits the potassium-chloride cotransport system and the chloride-bicarbonate exchanger, contributing to its diuretic and antihypertensive effects .

Comparison with Similar Compounds

CRE 10904 is unique compared to other diuretic and antihypertensive agents due to its specific molecular structure and mechanism of action. Similar compounds include:

CRE 10904 stands out due to its high-ceiling natriuretic action and its ability to inhibit multiple ion transport systems, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-12-5-7-13(8-6-12)17-10-9-11-3-1-2-4-14(11)16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYJIHWARONOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCOC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157421
Record name Cre 10904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132194-67-3
Record name Cre 10904
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cre 10904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(4-Fluorophenoxy)ethyl]phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD88GEJ6QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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